![molecular formula C40H54O B1243982 Anhydrolutein-I CAS No. 92760-20-8](/img/structure/B1243982.png)
Anhydrolutein-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R, 6'r)-3-Hydroxy-3', 4'-didehydro-beta, gamma-carotene, also known as anhydrolutein i or deoxylutein ii, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone (3R, 6'r)-3-Hydroxy-3', 4'-didehydro-beta, gamma-carotene is considered to be a practically insoluble (in water) and relatively neutral molecule (3R, 6'r)-3-Hydroxy-3', 4'-didehydro-beta, gamma-carotene has been detected in multiple biofluids, such as blood and breast milk. Within the cell, (3R, 6'r)-3-hydroxy-3', 4'-didehydro-beta, gamma-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.
(3R,6'R)-3-hydroxy-3',4'-didehydro-beta,gamma-carotene is a carotenol.
Scientific Research Applications
Isolation and Characterization
- Isolation from Cooked Sorrel : Anhydrolutein-I has been isolated from cooked sorrel (Rumex rugosus Campd.), characterized by UV/VIS, CD, 1H‐NMR spectroscopy, and mass spectrometry. This discovery provides insights into the chemical changes occurring in vegetables during cooking (Molnar et al., 2005).
- Identification in Human Plasma : Anhydrolutein-I was isolated from human plasma extracts, furthering our understanding of the carotenoid composition in the human body and its potential metabolic implications (Khachik et al., 1995).
Metabolic Implications
- Role in Metabolism-Related Protein Expression : Research on breast cancer identified a correlation between certain metabolism-related proteins and the molecular subtype of the cancer, suggesting a potential area for further investigation of anhydrolutein-I's role in metabolic pathways (Choi et al., 2012).
Bioavailability in Processed Foods
- Transformation in Cooking Processes : The study of lutein's transformation into 3'-epilutein and anhydrolutein-I in processed foods reveals the impact of cooking methods on the bioavailability of carotenoids, which is essential for understanding dietary sources and benefits (Deli et al., 2004).
Conversion in Aquatic Species
- Conversion in Freshwater Fish : A study on Sacco-branchus fossilis showed the isolation of lutein and anhydrolutein from liver oils, with implications for understanding carotenoid metabolism in aquatic species (Barua & Das, 1975).
Characterization in Processed Vegetables
- Identification in Cooked Sorrel : The study identified anhydrolutein-I in processed sorrel, enhancing our understanding of carotenoid alterations in vegetables during processing (Molnar et al., 2004).
properties
CAS RN |
92760-20-8 |
---|---|
Product Name |
Anhydrolutein-I |
Molecular Formula |
C40H54O |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R)-6,6-dimethyl-2-methylidenecyclohex-3-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36-37,41H,5,27-29H2,1-4,6-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1 |
InChI Key |
UIUSQYGQZRBKCC-NHWXEJKLSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C)C=CCC2(C)C)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)C=CCC2(C)C)C)C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)C=CCC2(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.